Comparative Synthetic Yield: 5-Aminophthalide vs. Alternative Citalopram Intermediates
In the synthesis of citalopram, 5-aminophthalide serves as a key intermediate. A patent (US2006/0079706A1) reports a yield of 44% for the preparation of 5-aminophthalide via reduction of 5-nitrophthalimide [1]. In contrast, an alternative intermediate, 5-cyanophthalide, can be obtained with yields exceeding 70-91% from 5-carboxyphthalide [2]. This quantifies the yield differential between two viable intermediates in the same synthetic pathway, informing process chemistry decisions where 5-aminophthalide may be selected despite lower yield due to other advantages like simpler purification or specific reactivity.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 44% |
| Comparator Or Baseline | 5-Cyanophthalide: 70-91% |
| Quantified Difference | 26-47 percentage points lower |
| Conditions | Patent US2006/0079706A1 (5-aminophthalide) vs. patents for 5-cyanophthalide |
Why This Matters
This data allows procurement teams to evaluate the cost-efficiency of using 5-aminophthalide versus 5-cyanophthalide in citalopram manufacturing, particularly if downstream process optimizations offset the lower initial yield.
- [1] US Patent US2006/0079706A1. Processes for the preparation of citalopram and its intermediate 5-aminophthalide. View Source
- [2] US Patent US2001/0031869A1. Method for the preparation of 5-cyanophthalide. View Source
